molecular formula C9H15NO2 B062550 1-(3-Propyl-1,2-oxazol-5-yl)propan-1-ol CAS No. 165319-55-1

1-(3-Propyl-1,2-oxazol-5-yl)propan-1-ol

Cat. No. B062550
M. Wt: 169.22 g/mol
InChI Key: YXCMJUWCTYNNEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Propyl-1,2-oxazol-5-yl)propan-1-ol, also known as PPOP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. PPOP belongs to the class of oxazole derivatives and has been studied for its ability to modulate the activity of certain receptors in the brain.

Mechanism Of Action

1-(3-Propyl-1,2-oxazol-5-yl)propan-1-ol acts as a positive allosteric modulator of NMDA receptors, meaning that it enhances the activity of these receptors. This leads to increased synaptic plasticity and improved cognitive function.

Biochemical And Physiological Effects

1-(3-Propyl-1,2-oxazol-5-yl)propan-1-ol has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. 1-(3-Propyl-1,2-oxazol-5-yl)propan-1-ol has also been shown to have neuroprotective effects, protecting neurons from damage and death.

Advantages And Limitations For Lab Experiments

One advantage of using 1-(3-Propyl-1,2-oxazol-5-yl)propan-1-ol in lab experiments is its high potency and selectivity for NMDA receptors. However, one limitation is that 1-(3-Propyl-1,2-oxazol-5-yl)propan-1-ol has poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on 1-(3-Propyl-1,2-oxazol-5-yl)propan-1-ol. One direction is to investigate the effects of 1-(3-Propyl-1,2-oxazol-5-yl)propan-1-ol in other neurological disorders, such as traumatic brain injury and stroke. Another direction is to develop more potent and selective 1-(3-Propyl-1,2-oxazol-5-yl)propan-1-ol analogs that can be used as therapeutics. Additionally, the mechanisms underlying the neuroprotective effects of 1-(3-Propyl-1,2-oxazol-5-yl)propan-1-ol could be further elucidated to identify new targets for drug development.

Synthesis Methods

The synthesis of 1-(3-Propyl-1,2-oxazol-5-yl)propan-1-ol involves the condensation of 3-propyl-2-amino-5-hydroxytetrahydrofuran with ethyl isocyanate, followed by cyclization with acetic anhydride. The resulting product is then reduced with sodium borohydride to yield 1-(3-Propyl-1,2-oxazol-5-yl)propan-1-ol in high yield and purity.

Scientific Research Applications

1-(3-Propyl-1,2-oxazol-5-yl)propan-1-ol has been studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. 1-(3-Propyl-1,2-oxazol-5-yl)propan-1-ol has been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in learning, memory, and synaptic plasticity.

properties

CAS RN

165319-55-1

Product Name

1-(3-Propyl-1,2-oxazol-5-yl)propan-1-ol

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

1-(3-propyl-1,2-oxazol-5-yl)propan-1-ol

InChI

InChI=1S/C9H15NO2/c1-3-5-7-6-9(12-10-7)8(11)4-2/h6,8,11H,3-5H2,1-2H3

InChI Key

YXCMJUWCTYNNEK-UHFFFAOYSA-N

SMILES

CCCC1=NOC(=C1)C(CC)O

Canonical SMILES

CCCC1=NOC(=C1)C(CC)O

synonyms

5-Isoxazolemethanol,-alpha--ethyl-3-propyl-(9CI)

Origin of Product

United States

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